Fluvoxamine-13C, d3 (maleate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

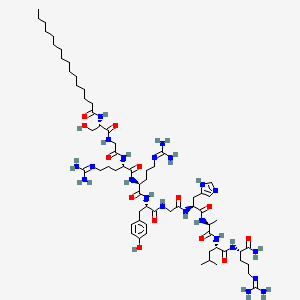

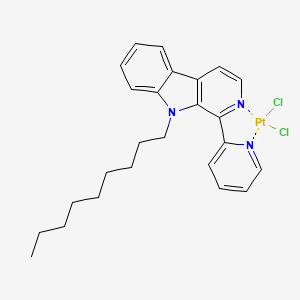

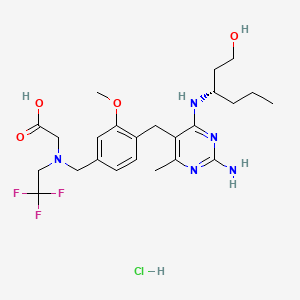

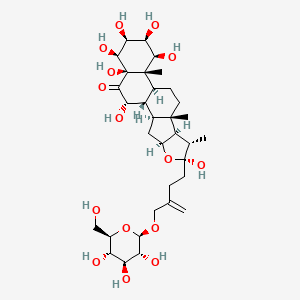

Fluvoxamine-13C, d3 (maleate) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of fluvoxamine maleate, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluvoxamine-13C, d3 (maleate) involves the incorporation of carbon-13 and deuterium into the fluvoxamine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled starting materials and reagents. One common method involves the use of deuterated solvents and carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

Industrial production of fluvoxamine-13C, d3 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as dry granulation to improve the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

Fluvoxamine-13C, d3 (maleate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fluvoxamine-13C, d3 (maleate) may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Fluvoxamine-13C, d3 (maleate) has a wide range of scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of fluvoxamine in the body.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of fluvoxamine.

Clinical Toxicology: Used as an internal standard in mass spectrometry for the quantification of fluvoxamine levels in biological samples.

Forensic Analysis: Assists in the detection and quantification of fluvoxamine in forensic investigations.

Urine Drug Testing: Employed in the analysis of fluvoxamine in urine samples for drug testing purposes

Mechanism of Action

The mechanism of action of fluvoxamine-13C, d3 (maleate) is similar to that of fluvoxamine. It functions as a selective serotonin reuptake inhibitor, blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft and improved mood regulation .

Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which plays a role in controlling inflammation and modulating immune responses. This dual mechanism of action contributes to its antidepressant and anti-inflammatory effects .

Comparison with Similar Compounds

Fluvoxamine-13C, d3 (maleate) can be compared with other isotopically labeled SSRIs and fluvoxamine analogs:

Fluvoxamine-d4 maleate: Another isotopically labeled version of fluvoxamine, labeled with deuterium.

Fluvoxamine maleate: The non-labeled version of the compound, commonly used as an antidepressant.

Other SSRIs: Compounds such as sertraline, paroxetine, and fluoxetine, which also function as selective serotonin reuptake inhibitors but differ in their chemical structure and pharmacokinetic properties

Fluvoxamine-13C, d3 (maleate) is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving detailed metabolic and pharmacokinetic studies.

Properties

Molecular Formula |

C19H25F3N2O6 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuterio(113C)methoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1+1D3; |

InChI Key |

LFMYNZPAVPMEGP-IVIIFBLFSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)

![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)